(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
Description
(E)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a nitrile-functionalized acrylonitrile derivative featuring a thiazole core substituted with a 4-nitrophenyl group and a p-tolylamino moiety. The compound’s structure combines electron-withdrawing (4-nitrophenyl) and electron-donating (p-tolylamino) groups, which may influence its electronic, optical, and bioactive characteristics .
Properties
IUPAC Name |
(E)-3-(4-methylanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c1-13-2-6-16(7-3-13)21-11-15(10-20)19-22-18(12-26-19)14-4-8-17(9-5-14)23(24)25/h2-9,11-12,21H,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXJVPTVNLKAZ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with p-toluidine and acrylonitrile under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives, including (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile, have been investigated for their potential anticancer properties. Research indicates that thiazole compounds can inhibit matrix metalloproteinases, which are critical in tumor progression and metastasis. A study demonstrated that certain thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for anticancer drug development .
Antiviral Activity
Recent studies have explored the synthesis of thiazole derivatives as inhibitors of viral proteases, particularly against flaviviruses. The compound has shown promise in inhibiting the NS2B-NS3 protease of flaviviruses, which is essential for viral replication. This positions this compound as a candidate for further development in antiviral therapies .
Mechanistic Insights
The mechanism of action for these compounds often involves the formation of reactive intermediates that can interact with biological targets. For instance, the presence of a nitro group enhances electrophilicity, facilitating nucleophilic attacks by biological molecules such as proteins and nucleic acids .
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiazole units can enhance charge transport properties and stability in these devices .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions including condensation reactions between thiazole derivatives and p-toluidine under controlled conditions. The synthesis has been optimized to yield high purity and yield through techniques such as column chromatography and NMR spectroscopy for characterization .
| Synthesis Step | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Step 1 | Thiazole + p-Toluidine | 87% | NMR, TLC |
| Step 2 | Column Chromatography | - | NMR |
Case Study: Anticancer Efficacy
A specific study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent response with IC50 values demonstrating significant potency compared to standard chemotherapeutics .
Case Study: Antiviral Activity Against Flaviviruses
In another study focused on antiviral activity, researchers synthesized various thiazole derivatives and tested their inhibitory effects on flavivirus replication in vitro. The compound showed a notable reduction in viral load at micromolar concentrations, highlighting its potential as a therapeutic agent against flavivirus infections .
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and thiazole groups can participate in binding interactions, while the acrylonitrile moiety may act as a reactive site for further chemical modifications. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The table below compares key structural features of the target compound with analogs from the evidence:
Key Observations :
- Amino vs. Heterocyclic Substituents: The p-tolylamino group (R2) introduces hydrogen-bonding capability, contrasting with morpholine (7d) or thiophene () substituents.
Physical and Spectroscopic Properties
Melting Points and Stability:
- Benzo[d]thiazole analogs (e.g., 7b, 7d) exhibit high melting points (228–246°C), attributed to planar aromatic cores and intermolecular π-stacking .
- Thiazole-based compounds (e.g., ) show slightly lower melting points (191–193°C for 7j ), likely due to reduced aromaticity compared to benzo[d]thiazole derivatives.
Spectroscopic Signatures:
Biological Activity
(E)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile is a thiazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure that includes a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety, suggesting diverse interactions within biological systems. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The mechanism of action of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes by binding to their active sites, which disrupts crucial biochemical pathways. The nitrophenyl group enhances the binding affinity towards these targets, facilitating its biological effects.
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives exhibit antimicrobial properties. The presence of the nitrophenyl group is believed to contribute to this activity by enhancing the compound's ability to penetrate microbial membranes .
Antimicrobial Activity
Research has shown that thiazole derivatives can possess significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate effectiveness against various bacterial strains and fungi. The compound's structural components may facilitate interactions with microbial targets, leading to inhibition of growth.
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Effective |
Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The findings suggest that it can induce apoptosis in certain cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis |
| MCF7 (breast cancer) | 20 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship that underpins its effectiveness .
- Cytotoxicity Assessment : In a recent study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of this compound against several cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed in HeLa cells at concentrations above 10 µM. The study concluded that further investigation into its mechanism could lead to potential therapeutic applications in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
